molecular formula C9H14N2O2 B1372363 (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid CAS No. 1177352-85-0

(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1372363
CAS No.: 1177352-85-0
M. Wt: 182.22 g/mol
InChI Key: IKHKKHQEJQBWPK-UHFFFAOYSA-N
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Description

“(4-Ethyl-3,5-dimethyl-1h-pyrazol-1-yl)acetic acid” is a chemical compound with the CAS Number: 1177352-85-0. It has a molecular weight of 182.22 . This compound is known for its diverse pharmacological effects .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H14N2O2/c1-4-8-6(2)10-11(7(8)3)5-9(12)13/h4-5H2,1-3H3,(H,12,13). The InChI key is IKHKKHQEJQBWPK-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis of Pyrazole Heterocycles

Pyrazole derivatives, like the compound , are known for their extensive biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties. They serve as vital templates in medicinal and combinatorial chemistry. Various methods, such as condensation followed by cyclization or multicomponent reactions (MCR), have been employed to synthesize these heterocycles. Common reagents like phosphorus oxychloride, dimethyl formamide, and hydrazine are used in these synthesis processes. These methods have successfully produced heterocyclic pyrazoles under different conditions, including simple reaction conditions and microwave irradiation (Dar & Shamsuzzaman, 2015).

Biological Activities and Synthetic Strategies of Pyrazoles

Pyrazoles are pivotal in various compounds that exhibit significant agrochemical and pharmaceutical activities. Notably, pyrazole derivatives synthesized under microwave conditions in ethanol or methanol/glacial acetic acid mixture by reacting hydrazines with chalcone derivatives have shown promising properties. These properties include herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities. The structures of these compounds are characterized using techniques like 1H NMR, IR, TLC, and elemental analysis (Sheetal et al., 2018).

Pyrazole Carboxylic Acid and Derivatives

Pyrazole carboxylic acid derivatives are significant in the realm of heterocyclic compounds due to their extensive biological activities. These activities span antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. The synthesis of these derivatives and their biological applications have been comprehensively reviewed, providing a guide for scientists in medicinal chemistry (Cetin, 2020).

Future Directions

Given the pharmacological potential of pyrazole compounds, future research could focus on further exploring the biological activities of “(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid” and related compounds .

Properties

IUPAC Name

2-(4-ethyl-3,5-dimethylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-8-6(2)10-11(7(8)3)5-9(12)13/h4-5H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHKKHQEJQBWPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(N=C1C)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675465
Record name (4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177352-85-0
Record name (4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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